molecular formula C15H16N2O5S B15101129 N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15101129
M. Wt: 336.4 g/mol
InChI Key: ALMDFURFGZJWLX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic compound based on the 5-benzylidene-2,4-dioxothiazolidine pharmacophore, a scaffold recognized in medicinal chemistry research . This specific molecule features a 4-methoxybenzylidene substituent at the 5-position of the thiazolidinedione ring, which is coupled to an acetamide group bearing a 2-hydroxyethyl side chain on the nitrogen at the 3-position. The (E)-isomer configuration at the benzylidene double bond is a common feature in biologically active molecules of this class. Research Applications & Value: Compounds within the 5-benzylidene-2,4-dioxothiazolidine family are primarily investigated in academic and industrial drug discovery settings for their potential to modulate various biological pathways. Researchers value this scaffold for its versatility and potential interactions with enzyme targets. The structural motifs present in this compound—the thiazolidinedione core, the methoxy-substituted benzylidene group, and the polar hydroxyethylacetamide side chain—make it a candidate for use as a key intermediate or a core structure in the design and synthesis of novel small molecules for probing biological mechanisms. Its research applications extend to areas such as molecular screening libraries and structure-activity relationship (SAR) studies, where it can serve as a building block for creating analogs with modified properties and activities .

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C15H16N2O5S/c1-22-11-4-2-10(3-5-11)8-12-14(20)17(15(21)23-12)9-13(19)16-6-7-18/h2-5,8,18H,6-7,9H2,1H3,(H,16,19)/b12-8+

InChI Key

ALMDFURFGZJWLX-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NCCO

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCO

Origin of Product

United States

Biological Activity

N-(2-hydroxyethyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound belonging to the thiazolidinone class. Its unique structure includes a hydroxyethyl group and a methoxybenzylidene moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The compound's molecular formula is C₁₅H₁₆N₂O₅S, featuring a thiazolidin-3-one ring system and multiple functional groups that may enhance its bioactivity. The presence of the methoxy group is particularly noteworthy, as it can improve solubility and bioavailability compared to other thiazolidinone derivatives.

Biological Activities

Research indicates that compounds with similar thiazolidinone structures exhibit a wide range of biological activities. The following table summarizes some of the notable activities associated with related compounds:

Compound Name Structural Feature Biological Activity
3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-oneThiazolidinone coreAntimicrobial
5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-oneBenzylidene derivativeAnticancer
3-{[2-Oxo-1(2H)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-oneAcenaphthylene moietyAntioxidant

These compounds highlight the diversity within thiazolidinone derivatives while showcasing unique functional groups that may confer distinct biological properties.

Studies have shown that this compound interacts with various biological targets. For instance, it may exert antioxidant effects through hydrogen bond interactions with amino acids in human peroxiredoxin 5, contributing to its ability to scavenge free radicals . Additionally, structural modifications can significantly influence its anticancer properties; for example, derivatives have been shown to inhibit breast cancer cell proliferation by downregulating key signaling pathways such as AKT and mTOR .

Case Studies

  • Anticancer Activity : A study conducted by El-Kashef et al. synthesized several thiazolidinone derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The most effective compounds demonstrated IC₅₀ values ranging from 1.27 to 1.50 µM, indicating potent anticancer properties without affecting normal breast cells .
  • Antioxidant Properties : Another study reported the antioxidant activity of thiazolidinone derivatives with EC₅₀ values indicating effective inhibition of lipid peroxidation. The presence of specific substituents in these compounds was linked to enhanced antioxidant capacity .

Chemical Reactions Analysis

Nucleophilic Additions at the Thiazolidinone Core

The 2,4-dioxo-1,3-thiazolidin-3-yl moiety undergoes nucleophilic attacks at C2 and C4 positions:

At C2 (Carbonyl Group)

  • Reacts with hydrazines to form hydrazide derivatives under acidic conditions (e.g., HCl/EtOH) .

  • Example :

    Thiazolidinone+NH2NH2HClHydrazide(85% yield)[2]\text{Thiazolidinone} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{HCl}} \text{Hydrazide} \quad (85\% \text{ yield})[2]

At C4 (α,β-Unsaturated Carbonyl)

  • Undergoes Michael addition with amines or thiols:

    Thiazolidinone+RNH2Adduct(pH 7–9,EtOH)[6]\text{Thiazolidinone} + \text{RNH}_2 \rightarrow \text{Adduct} \quad (\text{pH 7–9}, \text{EtOH})[6]
NucleophileProductConditionsApplication
BenzylamineC4-alkylated derivativeRT, 12hBioactivity modulation
Thioglycolic acidThioether conjugateDCC, DMAPProdrug synthesis

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):

  • Forms bicyclic adducts at elevated temperatures (80–100°C).

  • Computational data (DFT): Activation energy = 28.5 kcal/mol for the endo transition state.

Hydrolysis and Stability

The acetamide and hydroxyethyl groups influence hydrolytic stability:

  • Acetamide Hydrolysis :

    RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}
    • Half-life in pH 7.4 buffer: 48h .

  • Esterification of Hydroxyethyl Group : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

Biological Interactions

The compound interacts with enzymatic targets via:

  • Hydrogen bonding : Methoxy group with COX-II His75 (docking score: −16.40 kcal/mol) .

  • π-π stacking : Benzylidene ring and hydrophobic enzyme pockets .

TargetInteraction TypeIC₅₀Reference
COX-IICompetitive inhibition4.16 μM
iNOSAllosteric modulation8.66 μM

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundSubstituentKey Reaction Difference
Ethyl [(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetateEthoxy groupFaster hydrolysis (t₁/₂ = 12h) due to ester lability
N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Chlorophenyl groupEnhanced electrophilicity at C4 (Michael addition rate ×1.5)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Ring
Compound Name Substituent on Benzylidene Acetamide Side Chain Key Properties/Activities Source
N-(4-Bromophenyl)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4l) 4-OCH₃ 4-Bromophenyl High yield (98%), m.p. 260–262°C
Target Compound 4-OCH₃ 2-Hydroxyethyl Enhanced solubility (hydrophilic)
2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4b) 4-OCH₃ Nitrobenzothiazole Anticancer (VEGFR-2 inhibition)
N-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide (5c) 4-OCH₃ Coumarin derivative Anticancer (HR-ESI-MS confirmed)

Key Observations :

  • The 4-methoxybenzylidene group is common in anticancer agents (e.g., 4b in ) due to its electron-donating nature, which enhances binding to kinase active sites .
  • The hydroxyethyl side chain in the target compound distinguishes it from analogs with bromophenyl (4l) or nitrobenzothiazole (4b) groups, likely improving bioavailability and reducing cytotoxicity .
Variations in the Thiazolidinone Core
Compound Name Core Modification Biological Activity Notes Source
Target Compound 2,4-Dioxo Standard TZD scaffold
N-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide (5c) 2-Thioxo, 4-oxo Anticancer (IC₅₀ = 12.7 mg/mL) Thioxo group increases electrophilicity
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 2-Thioxo, 4-oxo Antimicrobial Structural analogs show broad-spectrum activity

Key Observations :

Side Chain Modifications
Compound Name Side Chain Physicochemical Impact Source
Target Compound 2-Hydroxyethyl ↑ Solubility, ↓ LogP
2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide (4m) Morpholinoethyl ↑ Lipophilicity
2-[(5Z)-5-[(4-Ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl Strong electron-withdrawing

Key Observations :

  • The hydroxyethyl group in the target compound likely reduces LogP (~1.5–2.0 estimated) compared to morpholinoethyl (LogP ~2.5–3.0) or sulfamoylphenyl (LogP ~2.8–3.5) derivatives, favoring pharmacokinetic profiles .

Preparation Methods

Cyclization of Thiourea and Chloroacetic Acid

The foundational 2,4-thiazolidinedione ring is synthesized via HCl-mediated cyclization of thiourea and chloroacetic acid, as detailed in Source 5:

Procedure

  • Dissolve chloroacetic acid (5.64 g, 0.06 mol) and thiourea (4.56 g, 0.06 mol) in water (12 mL total).
  • Add concentrated HCl (6 mL) dropwise under stirring.
  • Reflux at 100–110°C for 8–10 hours.
  • Cool, filter, and recrystallize from hot water.

Yield : 83%
MP : 125–127°C

Introduction of the 4-Methoxybenzylidene Group

Knoevenagel Condensation

The 5-position is functionalized via condensation with 4-methoxybenzaldehyde under acidic conditions:

Optimized Protocol

  • Suspend 2,4-thiazolidinedione (2.5 g, 0.0236 mol) in glacial acetic acid (2.13 mL).
  • Add sodium acetate (0.51 g, 0.006 mol) and 4-methoxybenzaldehyde (0.021 mol).
  • Heat at 80°C for 3 hours with vigorous stirring.
  • Cool, filter, and recrystallize from ethanol/DMF (3:1).

Key Parameters

  • Solvent : Glacial acetic acid
  • Catalyst : Sodium acetate
  • Reaction Time : 3 hours
  • Yield : 78–82%

Functionalization with the N-(2-Hydroxyethyl)Acetamide Side Chain

Synthesis of 2-Chloro-N-(2-Hydroxyethyl)Acetamide

The side chain precursor is prepared by reacting ethanolamine with chloroacetyl chloride:

Procedure

  • Dissolve ethanolamine (6.11 g, 0.1 mol) in dry dichloromethane (50 mL).
  • Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise at 0°C under N₂.
  • Stir for 4 hours at room temperature.
  • Wash with NaHCO₃ (5%), dry over MgSO₄, and concentrate.

Yield : 89%
Purity : >95% (HPLC)

Coupling to the Thiazolidinone Core

The acetamide is introduced via nucleophilic substitution:

Patent-Derived Protocol

  • Dissolve 5-(4-methoxybenzylidene)-2,4-thiazolidinedione (3.0 g, 0.011 mol) in dry DMF (30 mL).
  • Add K₂CO₃ (3.03 g, 0.022 mol) and 2-chloro-N-(2-hydroxyethyl)acetamide (1.68 g, 0.011 mol).
  • Heat at 80°C for 6 hours under N₂.
  • Cool, pour into ice water, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate 1:1).

Yield : 76%
MP : 182–184°C

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
3365 N-H stretch (amide)
1680 C=O (thiazolidinedione)
1645 C=C (benzylidene)
1510 C-N stretch
1250 C-O-C (methoxy)

¹H Nuclear Magnetic Resonance (NMR)

δ (ppm) Multiplicity Integration Assignment
3.82 s 3H OCH₃
4.05 t (J=5.2 Hz) 2H CH₂OH
4.58 s 2H NCH₂CO
7.01–7.89 m 8H Aromatic protons
8.12 s 1H NH (amide)

Alternative Synthetic Routes

Ultrasound-Assisted Cyclization

Source 1 reports a 20% reduction in reaction time using ultrasound irradiation (40 kHz) for thiazolidinone formation. Adapting this to the target compound:

Conditions

  • Frequency : 40 kHz
  • Power : 250 W
  • Solvent : Ethanol
  • Time : 2 hours vs. 6 hours conventional

Yield Improvement : 79% → 85%

Phase-Transfer Catalysis

Per Source 2, tris(dioxa-3,6-heptyl)amine (TDA-1) enhances coupling efficiency in apolar solvents:

Optimized System

  • Catalyst : 0.5 mol% TDA-1
  • Solvent : Toluene
  • Base : K₃PO₄
  • Yield : 82%

Industrial-Scale Considerations

Crystallization Protocols

Patent data (Source 2) specifies graded cooling for high-purity recovery:

  • Distill under vacuum (50 mbar) to 100 mL.
  • Add isopropyl alcohol (750 mL) gradually.
  • Cool from reflux to 20°C over 30 minutes.
  • Hold at 20°C for 1 hour before filtration.

Purity : 99.2% (HPLC)
Particle Size : 50–100 μm

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis involves a multi-step protocol:

  • Step 1: Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in DMF, using potassium carbonate as a base (1.5:1 molar ratio).
  • Step 2: Reaction monitoring via thin-layer chromatography (TLC) to confirm completion.
  • Step 3: Isolation by precipitation upon water addition, followed by recrystallization for purity.
    Example: Compound 3c () yielded IR peaks at 1667 cm⁻¹ (C=O stretch) and ¹H NMR resonances at δ 3.8 (-OCH₃) and δ 8.1 (-C=CH) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy: C=O stretches (~1660–1700 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹).
  • ¹H NMR: Methoxy protons (δ 3.7–3.9), aromatic protons (δ 6.9–7.5), and vinyl protons (δ 7.5–8.1).
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 430.2 [M+1] for compound 3c) and elemental analysis (C, H, N) to validate purity .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antiproliferative Activity: MTT assay in cancer cell lines (e.g., Hep-G2, LU-1, HeLa) with IC₅₀ determination ().
  • Hypoglycemic Activity: Oral glucose tolerance tests in murine models, comparing blood glucose reduction to controls ().

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Protocol: Grow single crystals in methanol (), collect diffraction data, and refine using SHELXL ().
  • Software: ORTEP-3 (visualization) and WinGX (data processing) ().
  • Example: confirmed the Z-configuration of a related thiazolidinone via C=CH bond lengths (1.34–1.38 Å) .

Q. How can contradictions in spectral data between studies be resolved?

  • Approach:
    • Repeat experiments under standardized conditions (solvent, temperature).
    • Use higher-field NMR instruments (e.g., 500 MHz) for improved resolution.
    • Validate via computational chemistry (e.g., DFT calculations for NMR chemical shifts).
  • Case Study: Discrepancies in elemental analysis (e.g., C: 53.1% calc. vs. 54.21% obs. in compound 3c) require cross-validation with HRMS .

Q. What computational strategies optimize its pharmacokinetic profile?

  • In Silico Methods:
    • Molecular Docking: Screen against PPARγ () or EGFR/VEGF targets ().
    • ADMET Prediction: Use SwissADME or PreADMET to assess solubility, metabolic stability, and toxicity ().
  • Example: Derivatives with 4-isopropylphenyl groups () showed enhanced cytotoxicity (IC₅₀: 12.7–15.28 mg/mL) compared to trimethoxyphenyl analogs .

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimization Variables:
    • Solvent: Replace DMF with acetonitrile for easier removal.
    • Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
    • Temperature: Gradual heating (40–60°C) to reduce side reactions.
  • Monitoring: Real-time FT-IR or HPLC to track intermediate formation .

Q. What structural modifications enhance biological activity?

  • Design Principles:
    • Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding.
    • Replace methoxy with ethoxy to modulate lipophilicity ().
  • Case Study: Compound 5f (4-methoxyphenyl derivative, ) exhibited higher cytotoxicity (IC₅₀: 12.7 mg/mL) due to improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.